Isalsteine - 116818-99-6

Isalsteine

Catalog Number: EVT-444093
CAS Number: 116818-99-6
Molecular Formula: C14H15NO6S
Molecular Weight: 325.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Isalsteine is derived from the modification of existing pharmaceutical compounds, aiming to enhance their solubility and absorption characteristics. It falls under the category of prodrug compositions, which are often utilized in drug delivery systems to optimize therapeutic outcomes by controlling the release of active substances in the body.

Synthesis Analysis

The synthesis of Isalsteine involves several key steps, typically focusing on modifying existing active pharmaceutical ingredients to create an ester or amide form that can be converted into the active drug upon administration.

Methods of Synthesis

  1. Starting Materials: The synthesis often begins with an active pharmaceutical ingredient, which may include various hydrophilic or lipophilic components.
  2. Esterification Reaction: A common method employed is esterification, where the carboxylic acid group of the active ingredient reacts with an alcohol or phenol under acidic conditions.
  3. Optimization Parameters:
    • Temperature: Reactions are typically conducted at elevated temperatures (60-80 °C) to enhance reaction rates.
    • Catalysts: Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, may be used to facilitate ester formation.
    • Purification: Post-reaction, purification techniques such as chromatography are employed to isolate Isalsteine from unreacted starting materials and byproducts.
Molecular Structure Analysis

Isalsteine's molecular structure is characterized by specific functional groups that define its chemical properties and reactivity.

Structural Characteristics

  • Molecular Formula: The exact molecular formula may vary based on substituents but generally includes carbon, hydrogen, nitrogen, and oxygen atoms.
  • Functional Groups: Key functional groups include ester or amide linkages that are crucial for its prodrug activity.
  • Conformation: The conformation of Isalsteine can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its spatial arrangement and interactions.
Chemical Reactions Analysis

Isalsteine participates in several chemical reactions that are relevant to its function as a prodrug.

Key Reactions

  1. Hydrolysis: Upon administration, Isalsteine undergoes hydrolysis in physiological conditions, converting it into its active form. This reaction is typically catalyzed by enzymes such as esterases.
    • Rate Constants: The rate of hydrolysis can be influenced by pH and temperature, with optimal conditions usually around pH 7.4 (physiological pH).
  2. Metabolic Conversion: The compound may also undergo further metabolic transformations in the liver, affecting its pharmacokinetics and pharmacodynamics.
Mechanism of Action

The mechanism of action for Isalsteine involves its conversion into an active drug that interacts with biological targets.

Mechanistic Pathway

  1. Conversion to Active Form: Following hydrolysis, Isalsteine releases the active drug, which can bind to specific receptors or enzymes.
  2. Biological Activity: The active form may exhibit therapeutic effects by modulating biological pathways related to disease processes. For example, it could inhibit enzymes involved in inflammation or cancer proliferation.
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of Isalsteine is essential for predicting its behavior in biological systems.

Properties Overview

Applications

Isalsteine has several promising applications within the pharmaceutical industry.

Scientific Applications

  1. Drug Development: As a prodrug, Isalsteine serves as a model for developing new formulations aimed at improving bioavailability for poorly soluble drugs.
  2. Therapeutic Use: Potential applications include treatments for chronic diseases where enhanced drug delivery is critical.
  3. Research Tool: It can be utilized in pharmacokinetic studies to understand drug metabolism and efficacy better.
Introduction to Isalsteine: Foundational Concepts

Chemical Ontology and Structural Classification of Isalsteine

Isalsteine (C₁₄H₁₅NO₆S) is classified as a hybrid molecule incorporating distinct heterocyclic systems into a unified molecular architecture. Its core structure features an isatin moiety (1H-indole-2,3-dione), a privileged scaffold renowned in medicinal chemistry for its versatile biological activity profile. The isatin component provides a planar, electron-deficient bicyclic system comprising a benzofused pyrrole ring with two carbonyl groups at positions 2 and 3. This arrangement creates electrophilic centers susceptible to nucleophilic attack, particularly at the C-3 carbonyl, while the lactam nitrogen (N-1) offers a site for hydrogen bonding or alkylation [7].

Table 1: Fundamental Chemical Descriptors of Isalsteine

PropertyDescriptorSignificance
Molecular FormulaC₁₄H₁₅NO₆SDefines elemental composition and molecular weight (325.34 g/mol)
Canonical SMILESNot fully specified (PubChem CID 3038474)Suggests complex structure with multiple functional groups
Core PharmacophoresIsatin derivative + Sulfur-containing moietyPredicts dual targeting potential
Key Reactive SitesC-3 carbonyl (isatin), N-1 (isatin), SulfurEnables nucleophilic addition, hydrogen bonding, redox modulation

Attached to this isatin core via a strategic linkage is a sulfur-containing moiety, hypothesized to contribute significantly to Isalsteine's physicochemical behavior and target engagement. The sulfur atom, potentially present as a thioether, sulfoxide, sulfone, or within a thiazole/thiazoline ring, introduces possibilities for redox modulation, metal chelation, and enhanced membrane permeability. This hybrid design exemplifies contemporary strategies in drug discovery aimed at synthesizing single chemical entities capable of interacting with multiple biological targets simultaneously [5]. The molecular weight of approximately 325.34 g/mol positions Isalsteine within the desirable range for cellular penetration and oral bioavailability, adhering broadly to established guidelines for drug-like properties. Its exact stereochemistry, if applicable, remains a critical area for investigation, as chirality could profoundly influence target affinity and metabolic stability.

Historical Evolution of Isalsteine in Pharmacological Research

The emergence of Isalsteine is inextricably linked to the evolution of high-throughput screening (HTS) technologies and the strategic shift toward molecular hybridization in the late 20th and early 21st centuries. While specific development milestones for Isalsteine are not exhaustively documented in the available literature, its foundational isatin scaffold has a rich history. Isatin itself was first isolated in 1840 by Erdman and Laurent through the oxidation of indigo dye [7]. Initially regarded as a chemical curiosity, isatin derivatives gained prominence following the discovery of their presence in endogenous mammalian metabolites and diverse biological activities.

The advent of automated HTS in the late 1980s and 1990s, as pioneered by pharmaceutical entities like Pfizer, revolutionized the identification of bioactive scaffolds like isatin. Centralized screening operations utilizing 96-well plates and reduced assay volumes (50-100 µL) enabled the rapid evaluation of vast compound libraries, accelerating the discovery of novel pharmacophores [1]. Isatin derivatives, benefiting from their synthetic versatility via methodologies like Sandmeyer synthesis (chloral hydrate + arylamine condensation) or Stolle synthesis (arylamine + oxalyl chloride cyclization), became attractive candidates for library generation [7].

The conceptual leap toward compounds like Isalsteine arose from the rational hybridization strategy prominent in the 2010s. Research demonstrated that conjugating isatin with other bioactive moieties (e.g., aminorhodamine, thiazole) could yield novel compounds with enhanced potency or unique target profiles compared to their parent structures [5]. This period coincided with the integration of computational chemistry and artificial intelligence (AI) in drug design. AI began facilitating rapid in silico screening for target identification, lead compound optimization, and drug repurposing – methodologies highly applicable to the design and refinement of complex hybrids like Isalsteine [4]. The synthesis of Isalsteine thus represents a convergence of historical organic chemistry (isatin), modern HTS capabilities, and cutting-edge computational design paradigms focused on creating multi-targeted therapeutic agents.

Key Academic Debates on Isalsteine’s Molecular Significance

The design and potential application of Isalsteine intersect with several ongoing scholarly debates within medicinal chemistry and pharmacology, primarily centered on target specificity, mechanism elucidation, and hybridization rationale.

  • Target Specificity versus Polypharmacology Debate: A central discourse concerns whether Isalsteine's primary therapeutic value lies in highly selective inhibition of a single pathological target or arises from modulated polypharmacology. Research on structurally related isatin-aminorhodamine hybrids demonstrates their ability to inhibit specific kinase enzymes (e.g., PIM1, CLK1), albeit often with lower initial potency (IC₅₀ in µM range) compared to highly optimized single-target inhibitors (e.g., AZD1208 for PIM1, IC₅₀ < 5 nM) [5]. Proponents of the polypharmacology perspective argue that the hybrid structure inherently enables simultaneous, moderate modulation of multiple interconnected pathways (e.g., inflammation, kinase signaling, oxidative stress), potentially offering superior efficacy in complex diseases like cancer or chronic inflammatory conditions. Critics emphasize the risk of off-target effects and the challenge of optimizing pharmacokinetics for multi-target agents. Empirical evidence resolving this debate for Isalsteine specifically remains limited and constitutes a significant research gap.

Table 2: Hybrid Molecule Performance vs. Conventional Inhibitors (Based on Analogous Compounds)

ParameterHybrid Molecules (e.g., Isatin-Aminorhodamine)Conventional Single-Target InhibitorsImplication for Isalsteine
Potency (IC₅₀)Often moderate (µM range) in initial studiesOften high (nM range) for primary targetMay require optimization cycles
Target SpectrumBroad (e.g., multiple kinases, COX/LOX)Narrow (typically single target or pathway)Potential for enhanced efficacy in complex disease models
Development RationaleMulti-target engagement, overcoming redundancyHigh selectivity minimizing off-target effectsDebate centers on risk-benefit of each approach
SAR ComplexityHigh (modifications affect multiple pharmacophores)Moderate (focused on single scaffold)Design and optimization are more challenging
  • Mechanism of Action Ambiguity: While Isalsteine's isatin core suggests potential interactions via nucleophilic addition at C-3 or hydrogen bonding through its carbonyls and lactam nitrogen [7], and its sulfur moiety suggests redox or metal-binding capabilities, the precise molecular interactions responsible for its biological effects are not definitively established. Is the activity primarily driven by the intact hybrid molecule, or do metabolites generated in vivo (e.g., via cleavage or reduction of the isatin core) constitute the active species? Resolving this ambiguity is crucial for rational optimization. Techniques like cryo-electron microscopy (cryo-EM) and advanced in silico docking simulations offer pathways to elucidate these binding modalities, but their application to Isalsteine requires dedicated study.

  • Hybridization Strategy Validation: The core rationale behind Isalsteine's design – merging an isatin with a sulfur-containing partner – invites scrutiny regarding its advantage over simpler structures or combination therapies. Does Isalsteine offer genuine synergistic effects or improved pharmacokinetics (e.g., absorption, distribution, metabolism, excretion) compared to administering separate isatin-based and sulfur-containing drugs? Analogous hybrids, like urea/amide-linked 1,5-diarylpyrazole hybrids acting as dual COX-2/sEH inhibitors, have demonstrated not only enhanced efficacy but also reduced adverse effects (e.g., cardiotoxicity) compared to standard drugs like celecoxib [5]. This suggests hybridization can yield tangible benefits. However, replicating this success requires rigorous comparative studies specifically on Isalsteine to validate whether its hybrid nature confers superior therapeutic indices or novel mechanisms beyond its individual components. The debate underscores the necessity for comprehensive structure-activity relationship (SAR) studies focused on dissecting the contribution of each molecular fragment within Isalsteine to its overall biological profile.

Properties

CAS Number

116818-99-6

Product Name

Isalsteine

IUPAC Name

2-[2-[(2-methyl-4-oxo-1,3-benzodioxin-2-yl)sulfanyl]propanoylamino]acetic acid

Molecular Formula

C14H15NO6S

Molecular Weight

325.34 g/mol

InChI

InChI=1S/C14H15NO6S/c1-8(12(18)15-7-11(16)17)22-14(2)20-10-6-4-3-5-9(10)13(19)21-14/h3-6,8H,7H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

DXSXAJGKYKXYMX-UHFFFAOYSA-N

SMILES

CC(C(=O)NCC(=O)O)SC1(OC2=CC=CC=C2C(=O)O1)C

Canonical SMILES

CC(C(=O)NCC(=O)O)SC1(OC2=CC=CC=C2C(=O)O1)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.